1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS 887583-95-1
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS 887583-95-1
An In-Depth Technical Guide to 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine, a key intermediate in medicinal chemistry and drug discovery. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, characterization, and handling, grounded in established chemical principles and field-proven insights.
Introduction and Strategic Importance
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a substituted piperidine derivative of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications.[1] Its structure combines three key features that make it a versatile building block:
-
A Boc-Protected Piperidine Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group that masks the reactivity of the piperidine nitrogen. This allows for selective reactions on other parts of the molecule and can be removed under specific acidic conditions, providing a handle for further derivatization.[2]
-
A Disubstituted Piperidine Core: The 4-amino-piperidine scaffold is a common motif in biologically active compounds.[3]
-
A Brominated Phenyl Moiety: The bromine atom on the phenyl ring serves as a crucial functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse substituents and the construction of complex molecular libraries.
Given these features, this compound is primarily utilized as an intermediate in the synthesis of novel therapeutic agents, potentially for targets where a substituted piperidine core is known to confer activity.[1][][5]
Physicochemical and Structural Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 887583-95-1 | [6][7] |
| Molecular Formula | C₁₈H₂₇BrN₂O₂ | [6][7] |
| Molecular Weight | 383.33 g/mol | [6][7] |
| IUPAC Name | tert-butyl 4-{[2-(3-bromophenyl)ethyl]amino}piperidine-1-carboxylate | [7] |
| InChI Key | VYSFDVBUAJBGAI-UHFFFAOYSA-N | [7] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [7] |
Synthesis: A Reductive Amination Approach
The most logical and widely employed method for synthesizing secondary amines of this type is through reductive amination .[8] This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[8]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals two primary starting materials: 1-Boc-4-aminopiperidine and (3-bromophenyl)acetaldehyde . This approach is strategically sound as both precursors are commercially available or readily synthesized.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway
The forward synthesis involves the condensation of 1-Boc-4-aminopiperidine with (3-bromophenyl)acetaldehyde to form a transient iminium ion, which is subsequently reduced by a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).
Caption: Proposed synthetic pathway via reductive amination.
Causality of Reagent Choice:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This reagent is preferred over harsher reducing agents like sodium borohydride (NaBH₄).[9] STAB is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[8] This selectivity prevents the unwanted side reaction of reducing the aldehyde to its corresponding alcohol, thereby maximizing the yield of the desired amine. Its use is well-documented for similar transformations.[10][11]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common aprotic solvents for reductive aminations as they are compatible with STAB, which can be water-sensitive.[9]
-
Acetic Acid (AcOH): A small amount of acetic acid is often used to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced.[10][11]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous reactions.[10][11]
-
Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-bromophenyl)acetaldehyde (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: Initial gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude product is typically purified using silica gel column chromatography.[12]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in chloroform is commonly effective. For instance, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.[12] Fractions are collected and analyzed by TLC to pool the pure product.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, the aromatic protons of the bromophenyl group (in the 7.0-7.5 ppm region), and the ethyl bridge protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 383.1 and 385.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
-
Infrared Spectroscopy (FTIR): The IR spectrum would be expected to show characteristic absorptions for the N-H stretch of the secondary amine, C-H stretches (aliphatic and aromatic), and a strong C=O stretch from the Boc-carbamate group (around 1680-1700 cm⁻¹).
Experimental and Safety Workflow
A logical workflow ensures both efficiency and safety during the synthesis and handling of this compound.
Caption: Standard operational workflow for synthesis and handling.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][15]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16]
Conclusion and Future Directions
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a valuable and versatile intermediate for drug discovery. The reliable and scalable synthesis via reductive amination allows for its efficient production. The presence of both a deprotectable piperidine nitrogen and a functionalizable bromo-aromatic ring provides synthetic chemists with two orthogonal points for molecular elaboration, making it an ideal scaffold for building libraries of novel compounds to probe biological targets and develop next-generation therapeutics.
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